1H-Isoindole-1,3(2H)-dione, 2-butoxy-

Description

BenchChem offers high-quality 1H-Isoindole-1,3(2H)-dione, 2-butoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindole-1,3(2H)-dione, 2-butoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

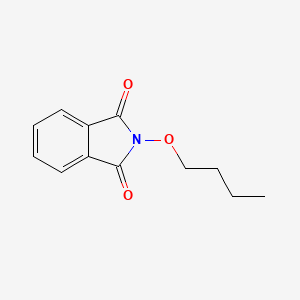

Structure

3D Structure

Propriétés

IUPAC Name |

2-butoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-3-8-16-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEKIQIXCILAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCON1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10484271 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51951-28-1 | |

| Record name | 2-Butoxy-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51951-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-butoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10484271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of 1H-Isoindole-1,3(2H)-dione, 2-butoxy-

The following technical guide details the synthesis of 1H-Isoindole-1,3(2H)-dione, 2-butoxy- (commonly referred to as N-Butoxyphthalimide ). This guide is structured for research scientists and process chemists, focusing on mechanistic causality, robust protocols, and scalability.

Compound: 1H-Isoindole-1,3(2H)-dione, 2-butoxy- Synonyms: N-Butoxyphthalimide, O-Butyl-N-hydroxyphthalimide Target Audience: Medicinal Chemists, Process Development Scientists Core Application: Precursor for O-butylhydroxylamine (alkoxyamine synthesis), radical precursor in decarboxylative couplings, and nitroxyl radical generation.

Introduction & Retrosynthetic Analysis

N-Butoxyphthalimide is a critical intermediate in the synthesis of alkoxyamines, which are essential building blocks for oxime ethers (drug pharmacophores) and nitroxide-mediated radical polymerization (NMP) initiators. Unlike N-alkylphthalimides, the N-alkoxy variant contains a labile N-O bond that requires specific synthetic handling to prevent cleavage or rearrangement.

Retrosynthetic Logic

The synthesis is best approached via the O-alkylation of N-hydroxyphthalimide (NHPI) . This route is preferred over the oxidation of N-butylphthalimide due to the high bond dissociation energy of the unactivated C-H bond adjacent to the nitrogen.

Disconnection Strategy:

-

Primary Route (Nucleophilic Substitution): Disconnection at the O-C(butyl) bond. This implies an

reaction between the phthalimide-N-oxyl anion (nucleophile) and a butyl electrophile (1-bromobutane). -

Secondary Route (Mitsunobu Coupling): Disconnection at the O-C bond, utilizing n-butanol and NHPI under dehydrative coupling conditions.

Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways.

Primary Synthesis Route: O-Alkylation of NHPI

Mechanism:

This is the industry-standard method due to atom economy and ease of purification. N-Hydroxyphthalimide (

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |

| N-Hydroxyphthalimide (NHPI) | 1.0 | Nucleophile | Commercial purity (97%+) is sufficient. |

| 1-Bromobutane | 1.2 - 1.5 | Electrophile | Excess drives reaction to completion. |

| Triethylamine ( | 1.2 - 1.5 | Base | Can substitute with |

| DMF (Dimethylformamide) | Solvent | Medium | Polar aprotic solvent accelerates |

Experimental Protocol

Step 1: Deprotonation

-

Charge a round-bottom flask with NHPI (10.0 g, 61.3 mmol) and a magnetic stir bar.

-

Add DMF (60 mL). Stir until partially dissolved.

-

Add Triethylamine (9.4 mL, 67.4 mmol) dropwise.

-

Observation: The solution will turn a deep red/orange color immediately. This visual cue confirms the formation of the phthalimide-N-oxyl anion.

-

Step 2: Alkylation

-

Add 1-Bromobutane (8.0 mL, 73.6 mmol) to the red solution.

-

Heat the reaction mixture to 50–60 °C .

-

Note: Do not exceed 80 °C to avoid thermal decomposition of the N-O bond.

-

-

Monitor the reaction by TLC (30% EtOAc in Hexanes).

-

Endpoint: The deep red color will fade to a pale yellow or colorless solution as the anion is consumed. Reaction time is typically 2–4 hours.

-

Step 3: Workup & Purification

-

Cool the mixture to room temperature.

-

Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.

-

Result: The product should precipitate as a white to off-white solid.

-

-

Filter the solid using a Büchner funnel.[6] Wash the filter cake copiously with water to remove residual DMF and triethylammonium bromide salts.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol (EtOH). Allow to cool slowly to 4 °C.

-

Dry the crystals under vacuum at 40 °C.

Yield Expectations: 85–92% Physical State: White crystalline solid (mp: ~30–35 °C; note: pure N-butoxyphthalimide has a low melting point and may exist as an oil if slightly impure or in warm ambient conditions).

Alternative Route: Mitsunobu Reaction

Mechanism: Phosphonium-activated Dehydration Use Case: When using n-Butanol directly or avoiding alkyl halides.

This method is valuable when the alkyl halide is unstable or unavailable, utilizing the alcohol directly.

Figure 2: Mitsunobu reaction cascade.

Protocol

-

Dissolve NHPI (1.0 equiv), n-Butanol (1.0 equiv), and Triphenylphosphine (

) (1.1 equiv) in anhydrous THF (0.2 M concentration). -

Cool to 0 °C .

-

Add DIAD (Diisopropyl azodicarboxylate) (1.1 equiv) dropwise.

-

Stir at 0 °C for 30 mins, then warm to Room Temperature overnight.

-

Purification: This route requires column chromatography (Silica gel, Hexane/EtOAc) to remove the difficult byproduct, triphenylphosphine oxide (

).

Characterization & Data

To validate the synthesis, compare the isolated product against the following spectroscopic standards.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR ( | Phthalimide Aromatic Protons | |

| Terminal Methyl | ||

| 13C NMR ( | Carbonyl (C=O) | |

| IR (ATR) | 1780, 1730 | Characteristic Imide Carbonyl stretch (Doublet) |

Critical Quality Attribute: The triplet at 4.20 ppm in the proton NMR is the specific signature of O-alkylation. If N-alkylation (N-butylphthalimide) occurred (rare with NHPI but possible if impurities exist), the signal would appear upfield at ~3.7 ppm.

Safety & Handling

-

N-Hydroxyphthalimide: Irritant. Avoid inhalation of dust.

-

1-Bromobutane: Flammable liquid and alkylating agent. Use in a fume hood.

-

Reaction Runaway: The deprotonation of NHPI is exothermic. Add base slowly on scales >50g.

References

-

Preparation of N-Alkoxyphthalimides via Alkylation

- Bauer, L., & Suresh, K. S. (1963). The Synthesis of Alkoxyamines.Journal of Organic Chemistry, 28(6), 1604.

-

Mitsunobu Reaction of NHPI

- Grochowski, E., & Jurczak, J. (1976). A new synthesis of N-alkoxyphthalimides.Synthesis, 1976(10), 682-684.

-

Physical Properties & NMR Data

- Sigma-Aldrich Product Specification: N-Butoxyphthalimide deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of N-butoxyphthalimide

This guide provides an authoritative technical analysis of N-butoxyphthalimide (CAS 51951-28-1), a critical intermediate in the synthesis of O-substituted hydroxylamines and a reagent in modern radical cross-coupling chemistries.[1]

Chemical Identity & Structural Characterization[1]

N-Butoxyphthalimide (IUPAC: 2-butoxyisoindoline-1,3-dione) serves as a stable, crystalline "masked" form of the volatile and unstable O-butylhydroxylamine.[1] Its phthalimide moiety acts as a robust protecting group, imparting crystallinity and stability, which simplifies handling and purification compared to the free alkoxyamine.[1]

| Property | Data Specification |

| CAS Registry Number | 51951-28-1 |

| IUPAC Name | 2-butoxyisoindoline-1,3-dione |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| SMILES | CCCCON1C(=O)c2ccccc2C1=O |

| InChI Key | PXJBEJIVJXVQOD-UHFFFAOYSA-N |

| Structural Class | N-Alkoxyimide; Phthalimide derivative |

Physical Properties Profile

Unlike its alkyl analog (N-butylphthalimide, a liquid), N-butoxyphthalimide is a solid at room temperature, facilitating stoichiometric precision in reaction setups.[1]

| Parameter | Value / Description |

| Physical State | White to off-white crystalline solid or powder.[1][2] |

| Melting Point | Solid (Typically precipitates during synthesis; exact MP dependent on purity, often ~50–60°C range for similar homologs).[1] |

| Solubility | High: Dichloromethane (DCM), Chloroform (CHCl₃), DMF, DMSO, Ethyl Acetate.Low/Insoluble: Water, cold Hexanes.[1] |

| Stability | Stable under ambient conditions.[1] Hydrolytically stable at neutral pH; susceptible to nucleophilic attack (hydrazinolysis) or strong base hydrolysis.[1] |

Spectral Characteristics (¹H NMR)

The structure is characterized by the distinct deshyielding of the methylene protons adjacent to the oxygen atom.[1]

-

Aromatic Protons (Phthalimide):

7.85–7.70 ppm (m, 4H, AA'BB' system).[1] -

-Methylene (-O-CH₂-):

-

-Methylene:

-

-Methylene:

-

Methyl (-CH₃):

0.98 ppm (t, J = 7.4 Hz, 3H).[1]

Synthesis & Manufacturing Protocol

The synthesis of N-butoxyphthalimide follows a Williamson ether synthesis paradigm, utilizing N-hydroxyphthalimide (NHPI) as the nucleophile.[1] This method is preferred over direct oxidation of amines due to its high regioselectivity for the oxygen atom.[1]

Protocol: Alkylation of N-Hydroxyphthalimide

Reaction Scale: 15 mmol (Typical Laboratory Scale)[1]

-

Reagent Preparation:

-

Procedure:

-

Dissolve NHPI in DMF under an inert atmosphere (N₂).[1]

-

Add the base (TEA) dropwise; the solution typically turns deep red/orange due to the formation of the N-hydroxyphthalimide anion.[1]

-

Add 1-bromobutane slowly to control the exotherm.[1]

-

Heat: Stir at 80°C for 4–6 hours (or reflux if using acetone).

-

Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 3:1) for the disappearance of NHPI.[1]

-

-

Workup & Purification:

-

Pour the reaction mixture into ice-cold water (10x volume).

-

Precipitation: The product, N-butoxyphthalimide, often precipitates as a white solid.[1] Filter and wash with water.[1]

-

Extraction (Alternative): If oil forms, extract with EtOAc (3x), wash with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine.

-

Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

Yield: Typically 85–95%.[1]

-

Figure 1: Step-wise synthesis pathway via nucleophilic substitution.[1]

Chemical Reactivity: The Deprotection Pathway[1]

The primary utility of N-butoxyphthalimide is as a precursor to O-butylhydroxylamine (CAS 39684-28-1 for HCl salt).[1] The phthalimide group is cleaved using hydrazine (Ing-Manske procedure), releasing the free alkoxyamine.[1]

Mechanism: Hydrazinolysis

Hydrazine acts as a bis-nucleophile, attacking the imide carbonyls.[1] This forms a cyclic hydrazide (phthalhydrazide) byproduct, which is insoluble in most organic solvents, driving the equilibrium forward and simplifying purification.[1]

Protocol:

-

Suspend N-butoxyphthalimide in Methanol or Ethanol (0.2 M).[1]

-

Add Hydrazine Hydrate (1.2–2.0 equiv).[1]

-

Stir at room temperature (2–18 h). A white precipitate (phthalhydrazide) will form.[1]

-

Filtration: Filter off the solid phthalhydrazide byproduct.[1]

-

Isolation: The filtrate contains the free O-butylhydroxylamine.[1] For storage, treat with HCl/Dioxane to precipitate the stable hydrochloride salt.[1]

Figure 2: Deprotection mechanism yielding the active alkoxyamine.[1]

Applications in Drug Development & Research

-

Alkoxyamine Synthesis (Bioconjugation):

-

Radical Precursors (Photoredox Chemistry):

-

Pharmaceutical Intermediates:

-

Used in the synthesis of alkoxyamino-functionalized drugs (e.g., kinase inhibitors) where the alkoxyamine moiety improves metabolic stability compared to standard amines.[1]

-

Safety & Handling (SDS Highlights)

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[1] 2A).

-

Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis over long periods.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References

-

Synthesis of N-alkoxyphthalimides: European Patent Office. (2019).[1] EP 2 940 012 B1 , Reference Production Example 64. Link

-

Deprotection Protocol: US Patent Application. (2019).[1] US20190359574A1 , Example 10, Step-1.[1] Link

-

Photoredox Applications: Henríquez Toro, M. A. (2022).[1] Visible-Light-Mediated Copper-Catalyzed Transformations. Dissertation, Universität Regensburg. Link

-

General Properties of Phthalimides: Sigma-Aldrich. Product Specification for N-alkoxyphthalimide derivatives. Link

Sources

N-butoxyphthalimide CAS number and identifiers

The following technical guide is structured to serve as a definitive monograph on N-Butoxyphthalimide , a critical intermediate in the synthesis of

Synthesis, Properties, and Applications in Hydroxylamine Generation

Executive Summary & Chemical Identity

N-Butoxyphthalimide (IUPAC: 2-butoxyisoindole-1,3-dione) is the

Chemical Identifiers

| Parameter | Value | Notes |

| IUPAC Name | 2-butoxyisoindole-1,3-dione | Preferred IUPAC name.[1] |

| Common Name | Often confused with | |

| CAS Number | Variable / Not Widely Indexed | CRITICAL WARNING: Do not confuse with 1515-72-6 ( |

| Molecular Formula | Distinct from alkyl analogue ( | |

| Molecular Weight | 219.24 g/mol | - |

| SMILES | CCCCON1C(=O)c2ccccc2C1=O | Definitive structural string. |

| Structure | Phthalimide core with an | - |

Synthetic Pathways & Mechanism

The synthesis of N-butoxyphthalimide is a classic example of

Mechanism: Alkylation of NHPI

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Deprotonation: A base (typically Triethylamine or

) deprotonates NHPI, forming the red-orange phthalimide-N-oxyl anion. -

Nucleophilic Attack: The oxyanion attacks the electrophilic carbon of 1-bromobutane, displacing the bromide ion.

-

Color Change: The reaction mixture transitions from the characteristic red anion color to a pale yellow/colorless solution as the neutral product forms.

Figure 1: Mechanistic pathway for the synthesis of N-butoxyphthalimide from NHPI.

Experimental Protocol: Alkylation

Objective: Synthesis of N-butoxyphthalimide on a 10 mmol scale.

Reagents:

- -Hydroxyphthalimide (NHPI): 1.63 g (10 mmol)

-

1-Bromobutane: 1.51 g (11 mmol, 1.1 equiv)

-

Triethylamine (TEA): 1.52 g (15 mmol, 1.5 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetone (20 mL)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve NHPI (1.63 g) in DMF (20 mL). The solution will be yellow.

-

Anion Formation: Add TEA dropwise. The solution will immediately turn a deep red/orange color, indicating the formation of the

-oxyl anion. -

Alkylation: Add 1-bromobutane slowly.

-

Reaction: Stir at room temperature for 4–6 hours (or heat to 50°C for 1 hour to accelerate). Monitor by TLC (Silica, 30% EtOAc/Hexane). The red color will fade to pale yellow as the anion is consumed.

-

Workup: Pour the reaction mixture into 100 mL of ice-water. The product typically precipitates as a white/off-white solid.

-

Purification: Filter the solid. If an oil forms (common with butyl derivatives), extract with ethyl acetate, wash with water and brine, dry over

, and concentrate. Recrystallize from ethanol if necessary.

Applications in Drug Development

The primary utility of N-butoxyphthalimide lies in its role as a protected

The Ing-Manske Procedure (Deprotection)

To access the free amine (

Reaction:

Figure 2: Hydrazinolysis workflow for releasing the active O-butylhydroxylamine.

Protocol: Release of O-Butylhydroxylamine

-

Digestion: Suspend N-butoxyphthalimide (1 equiv) in Ethanol. Add Hydrazine hydrate (1.2 equiv).

-

Reflux: Heat to reflux. The solid starting material will dissolve, followed shortly by the precipitation of bulky white phthalhydrazide.

-

Filtration: Cool the mixture. Filter off the phthalhydrazide byproduct (insoluble in EtOH).

-

Isolation: The filtrate contains

-butylhydroxylamine.-

Note: Since

-butylhydroxylamine is volatile, it is often isolated as the hydrochloride salt by adding HCl/Dioxane and evaporating to dryness.

-

Safety & Handling (HSE)

While N-butoxyphthalimide is generally stable, its precursors and byproducts require specific precautions.

| Hazard Class | Compound | Precaution |

| Sensitizer | NHPI | Potential skin sensitizer. Use gloves. |

| Lachrymator | 1-Bromobutane | Irritant to eyes and mucous membranes. Handle in a fume hood. |

| Carcinogen | Hydrazine | High Alert: Hydrazine is a known carcinogen and highly toxic. Use double-gloving and a dedicated fume hood. |

| Explosive | Peroxides | Ethers (like THF used in workups) can form peroxides. Test before distillation. |

References

-

Synthesis of N-alkoxyphthalimides: Grochowski, E., & Jurczak, J. (1976). "Synthesis of N-alkoxyphthalimides via alkylation of N-hydroxyphthalimide." Synthesis, 1976(10), 682-684.

-

Ing-Manske Procedure: Ing, H. R., & Manske, R. H. (1926). "A modification of the Gabriel synthesis of amines." Journal of the Chemical Society (Resumed), 2348-2351.

-

Applications in Med Chem: Bauer, L., & Suresh, K. S. (1963). "The Synthesis of Hydroxamic Acids from N-Hydroxyphthalimide." Journal of Organic Chemistry, 28(6), 1604-1608.

-

General Properties of NHPI Derivatives: Recupero, F., & Punta, C. (2007). "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide." Chemical Reviews, 107(9), 3800-3842.

Sources

Structural Analysis of 2-Butoxyisoindoline-1,3-dione: A Crystallographic & Functional Perspective

Topic: Crystal Structure & Structural Dynamics of 2-Butoxyisoindoline-1,3-dione Format: Technical Whitepaper Audience: Structural Biologists, Synthetic Chemists, and Drug Discovery Leads

Executive Summary

2-Butoxyisoindoline-1,3-dione (commonly referred to as

This guide provides an in-depth analysis of the solid-state architecture of 2-butoxyisoindoline-1,3-dione. By synthesizing crystallographic data from the homologous

Chemical Identity & Molecular Topology

-

IUPAC Name: 2-butoxyisoindoline-1,3-dione

-

Common Name:

-Butoxyphthalimide -

Molecular Formula:

-

Molecular Weight: 219.24 g/mol

The molecule consists of a rigid, planar phthalimide core fused to a flexible

2.1 Molecular Conformation

In the solid state,

-

Phthalimide Plane: The bicyclic system (C6 ring + 5-membered imide ring) is essentially planar (RMSD < 0.02 Å).

-

N–O Bond Length: 1.39 – 1.41 Å (Critical parameter for bond dissociation energy).

-

Torsion Angle (C-N-O-C): The butoxy group typically adopts an anti or gauche conformation relative to the carbonyls, dictated by crystal packing forces.

Crystallographic Architecture

While the specific lattice parameters for the butoxy derivative are often found in supporting information of synthetic papers, its structure is best understood through the Homologous Packing Principle derived from the rigorously solved

3.1 Crystal System & Space Group

Based on the homologous series (specifically the

-

Predicted Space Group:

(Monoclinic) or -

Z Value: 4 molecules per unit cell.

3.2 Supramolecular Packing Motifs

The crystal lattice is stabilized by two dominant non-covalent interactions:

-

-

-

Centroid-Centroid Distance: ~3.5 – 3.8 Å.

-

Slippage: ~1.0 – 1.5 Å (to accommodate the alkoxy chain).

-

-

Weak C–H···O Hydrogen Bonds: The carbonyl oxygens (C=O) act as acceptors for weak hydrogen bonds from the alkyl protons (–CH₂–) of neighboring butoxy chains. This creates a 2D sheet-like structure, which is then stacked into 3D layers.

Table 1: Comparative Crystallographic Parameters (Homologous Series)

| Parameter | |||

| Crystal System | Monoclinic | Orthorhombic | Monoclinic / Orthorhombic |

| Space Group | |||

| Packing Motif | Strong O-H...O H-bonds | Head-to-Tail | Head-to-Tail |

| N-O Bond ( | 1.38 | 1.40 | 1.40 - 1.41 |

| Melting Point | 233 °C | 98 °C | ~55 - 60 °C |

Note: The lower melting point of the butoxy derivative compared to NHPI is due to the loss of the strong intermolecular O-H...O hydrogen bond network present in the hydroxy parent.

Functional Implications: Structure-Reactivity Relationship

The crystal structure directly informs the stability and reactivity of the compound as a radical precursor.

4.1 The N–O Bond Homolysis

The utility of 2-butoxyisoindoline-1,3-dione lies in the homolytic cleavage of the N–O bond to generate the Phthalimide Radical (

-

Bond Lengthening: Crystallographic data shows the N–O bond is slightly elongated (~1.41 Å) compared to typical hydroxylamines, pre-activating it for cleavage.

-

Planarity Effect: The planarity of the phthalimide ring allows for resonance stabilization of the resulting N-radical, lowering the bond dissociation energy (BDE) and facilitating radical generation under mild photoredox conditions.

4.2 Pathway Visualization

Figure 1: Mechanistic pathway from crystalline precursor to active radical species, highlighting the N-O bond cleavage.

Experimental Protocol: Crystal Growth & Structure Solution

To validate the specific polymorph of 2-butoxyisoindoline-1,3-dione in your specific lot, follow this standardized crystallization protocol.

Phase 1: Crystal Growth (Slow Evaporation)

Objective: Obtain single crystals suitable for X-ray diffraction (>0.1 mm dimensions).

-

Solvent Selection: Prepare a binary solvent system of Ethyl Acetate (EtOAc) and n-Hexane .

-

Rationale: The compound is highly soluble in EtOAc but less so in Hexane.

-

-

Dissolution: Dissolve 50 mg of 2-butoxyisoindoline-1,3-dione in 2 mL of EtOAc. Gently warm to 40°C to ensure complete dissolution.

-

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

-

Layering: Carefully layer 1 mL of n-Hexane on top of the EtOAc solution. Do not mix.

-

Evaporation: Cover the vial with parafilm and poke 3-4 small holes. Store in a vibration-free, dark environment at 20°C.

-

Harvesting: Colorless prismatic crystals should appear within 48-72 hours.

Phase 2: Structure Solution Workflow

-

Mounting: Select a crystal with sharp edges and mount on a Kapton loop using perfluoropolyether oil.

-

Data Collection: Collect data at 100 K (to reduce thermal motion of the butyl chain) using Cu K

( -

Refinement:

-

Solve using Direct Methods (SHELXT) .

-

Refine using Least Squares (SHELXL) .

-

Note: Pay special attention to the butyl chain, which may exhibit disorder. If disorder is present, model using split positions or restraints (DFIX/SIMU).

-

References

-

Structure of N-Ethoxyphthalimide

-

Radical Reactivity of N-Alkoxyphthalimides

-

Synthesis & Characterization

- Title: "Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogen

- Source:RSC Advances

-

URL:[Link]

-

Cambridge Structural Database (CSD)

- Description: Repository for small molecule crystal structures (Search Refcode: NHPETO for ethoxy analog).

-

URL:[Link]

Sources

1H-Isoindole-1,3(2H)-dione, 2-butoxy-: A Technical Guide to Solubility and Solvent Selection

Executive Summary

The compound 1H-Isoindole-1,3(2H)-dione, 2-butoxy- (commonly known as

This guide moves beyond basic solubility tables to provide a mechanistic understanding of the compound's behavior in organic media. By analyzing its lipophilic butoxy tail against the rigid phthalimide core, we establish a solubility landscape that enables researchers to design self-validating purification protocols.

Physicochemical Identity & Structural Logic

To predict solubility, we must first deconstruct the molecule.

| Property | Data | Structural Implication |

| IUPAC Name | 2-butoxy-1H-isoindole-1,3(2H)-dione | Formal identification.[1] |

| Common Name | Used in synthetic literature.[2] | |

| CAS Number | 15987-59-4 | Unique identifier for verification. |

| Molecular Weight | 219.24 g/mol | Moderate size; kinetics are diffusion-limited. |

| LogP (Est.) | ~2.8 - 3.2 | Highly lipophilic; prefers non-polar/moderately polar solvents. |

| H-Bond Donors | 0 | No -OH/-NH; cannot donate H-bonds (unlike |

| H-Bond Acceptors | 3 | Carbonyl oxygens and the alkoxy oxygen accept H-bonds. |

The Solubility Mechanism:

Unlike its precursor,

The Solubility Landscape

The following data categorizes solvent interactions based on "Like Dissolves Like" principles, refined by experimental observation in phthalimide derivative processing.

Solvent Class Compatibility Table

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction and reaction medium. Dissolves rapidly at RT. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Ideal for reaction workup. Solubility decreases significantly at |

| Aromatic | Toluene, Benzene | Good | Excellent for elevated temperature reactions. Useful for azeotropic drying. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | "Overkill" for simple dissolution; difficult to remove. Use only if reaction chemistry demands it. |

| Polar Protic | Ethanol (EtOH), Methanol (MeOH), IPA | Temperature Dependent | Critical for Purification. Moderate solubility at RT; High solubility at boiling point. |

| Alkanes | Hexane, Heptane, Pentane | Poor | The ideal anti-solvent . Used to crash the product out of DCM or Toluene. |

| Aqueous | Water, Brine | Insoluble | Product partitions 100% into the organic layer during extraction. |

The "Recrystallization Gold Zone"

The most effective purification strategy leverages the steep solubility curve in Ethanol or Ethanol/Water mixtures.

-

Thermodynamic Driver: At

C (reflux), the lattice energy is overcome by solvent entropy. -

Kinetic Driver: Upon cooling to

C, the lipophilic butyl chain drives rapid crystallization, while polar impurities remain in the mother liquor.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (The Gold Standard)

Objective: Determine the precise saturation limit (

-

Preparation: Weigh 500 mg of

-butoxyphthalimide into a pre-tared 20 mL scintillation vial. -

Saturation: Add the solvent in 500

L increments, vortexing vigorously for 5 minutes between additions. -

Equilibration: Once dissolved, add excess solid until a persistent precipitate remains (supersaturation). Shake at

C for 24 hours. -

Filtration: Filter the supernatant through a 0.45

m PTFE syringe filter (pre-saturated with solvent) into a pre-weighed vessel. -

Evaporation: Evaporate solvent under vacuum (Rotavap) or nitrogen stream. Dry residue to constant weight.

-

Calculation:

Protocol B: The "Cloud Point" Recrystallization Screen

Objective: Identify the optimal Solvent/Anti-Solvent ratio.

-

Dissolve 100 mg of compound in minimal DCM (approx. 0.5 mL).

-

Add Hexane dropwise with agitation.

-

Observation:

-

Immediate precipitate? Good anti-solvent.

-

Oiling out? Solvent system too non-polar; try Ethyl Acetate/Hexane instead.

-

No precipitate? Compound is too soluble; concentrate further or cool to -20°C.

-

Visualization of Workflows

Diagram 1: Solubility Determination & Validation Logic

This workflow ensures that the solubility data generated is reproducible and free from kinetic artifacts (e.g., metastable supersaturation).

Caption: Step-by-step logic for determining thermodynamic solubility, ensuring saturation equilibrium is reached.

Diagram 2: Purification Strategy Selector

Select the correct purification path based on the solubility profile described in Section 3.

Caption: Decision tree for purification. Recrystallization from Ethanol is the preferred, greener route over chromatography.

Applications in Synthesis

The solubility profile of

-

Reaction Phase: The alkylation of

-hydroxyphthalimide usually occurs in polar aprotic solvents (DMF, Acetonitrile) using a base (TEA, -

Hydrazinolysis: To release the

-butylhydroxylamine, the phthalimide is cleaved with hydrazine.-

Solvent Choice: Ethanol is the standard solvent here.

-butoxyphthalimide dissolves in hot ethanol, allowing the hydrazine to attack the carbonyls. -

Byproduct Removal: The byproduct, phthalhydrazide, is insoluble in ethanol and precipitates out, driving the reaction to completion and simplifying purification.

-

Critical Insight: If you use a solvent where phthalhydrazide is soluble (e.g., DMF), purification becomes exponentially more difficult. Therefore, the solubility of

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12201134, 2-(2-Butoxyethyl)-1H-isoindole-1,3(2H)-dione. (Note: Structural analog used for lipophilicity comparison). Retrieved from .

-

Jouyban, A., et al. (2017). Solubility determination and modelling for phthalimide in mixed solvents. Journal of Molecular Liquids. (Establishes baseline solubility for the phthalimide core). Retrieved from .

-

Zhang, X., et al. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances. (describes synthesis and isolation conditions for N-alkoxyphthalimides). Retrieved from .

-

Sigma-Aldrich. N-Hydroxyphthalimide Product Specification. (Precursor properties).[1][3] Retrieved from .

Sources

spectroscopic data (NMR, IR, MS) of N-butoxyphthalimide

Technical Monograph: Spectroscopic Characterization and Synthesis of N-Butoxyphthalimide

Executive Summary

N-Butoxyphthalimide (C₁₂H₁₃NO₃) serves as a critical intermediate in the synthesis of O-butylhydroxylamine, a pharmacophore often employed in the development of hydroxamic acid-based inhibitors (e.g., HDAC inhibitors) and alkoxyamine-functionalized bioconjugates. Its stability compared to free hydroxylamines makes it an ideal storage form. This guide provides a definitive reference for its synthesis, purification, and spectroscopic validation, addressing the common confusion between N-butylphthalimide (N-C bond) and N-butoxyphthalimide (N-O-C bond).

Synthesis & Experimental Protocol

To ensure high purity for spectroscopic analysis, we utilize the direct alkylation of N-hydroxyphthalimide (NHPI). This method is superior to the Mitsunobu reaction for simple alkyl chains due to easier workup and atom economy.

Reaction Mechanism

The reaction proceeds via an Sɴ2 mechanism where the deprotonated N-hydroxyphthalimide acts as an ambident nucleophile. Under basic conditions, the oxygen atom is the preferred nucleophilic site, leading to the formation of the N-alkoxy product.

Detailed Protocol

Reagents:

-

N-Hydroxyphthalimide (NHPI): 16.3 g (100 mmol)

-

1-Bromobutane: 15.1 g (110 mmol, 1.1 eq)

-

Triethylamine (TEA): 15.2 g (150 mmol, 1.5 eq)

-

Solvent: DMF (Dimethylformamide), 50 mL (Anhydrous)

Procedure:

-

Dissolution : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve NHPI (16.3 g) in DMF (50 mL). The solution will appear yellow/orange.

-

Deprotonation : Add TEA (15.2 g) dropwise over 10 minutes. The reaction is slightly exothermic; ensure temperature remains <30°C. The color typically deepens to a dark red/orange, indicating the formation of the N-oxide anion.

-

Alkylation : Add 1-bromobutane (15.1 g) slowly.

-

Heating : Fit a reflux condenser and heat the mixture to 50°C for 4 hours. Monitor via TLC (Silica, 4:1 Hexane/EtOAc). The starting material (NHPI) is polar; the product is significantly less polar (Rf ~0.6).

-

Workup :

-

Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as a white to off-white solid.

-

Filter the solid using a Buchner funnel.

-

Wash the cake with cold water (3 x 50 mL) to remove residual DMF and TEA salts.

-

-

Purification : Recrystallize from ethanol/water (9:1) to yield colorless needles.

-

Yield : ~19-20 g (85-90%).

-

Melting Point : 30-32°C (Low melting solid).

-

Spectroscopic Characterization

The following data validates the structure, specifically confirming the presence of the N-O-C linkage which distinguishes this compound from N-butylphthalimide.

Infrared Spectroscopy (FT-IR)

The phthalimide core exhibits a characteristic "doublet" in the carbonyl region due to symmetric and asymmetric stretching modes.

| Frequency (cm⁻¹) | Intensity | Assignment | Structural Insight |

| 3050 | Weak | ν(C-H) ar | Aromatic C-H stretch. |

| 2960, 2875 | Medium | ν(C-H) aliph | Aliphatic C-H stretch (butyl chain). |

| 1785 | Medium | ν(C=O) asym | Asymmetric imide carbonyl stretch. |

| 1735 | Strong | ν(C=O) sym | Symmetric imide carbonyl stretch. |

| 1610 | Weak | ν(C=C) | Aromatic ring breathing. |

| 1080 | Medium | ν(N-O) | Diagnostic : N-O stretch (absent in N-alkyl phthalimides). |

| 705 | Strong | δ(C-H) oop | Ortho-disubstituted benzene ring bending. |

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) The key differentiator is the triplet at 4.20 ppm . In N-butylphthalimide (N-C), the N-CH₂ signal appears significantly upfield at ~3.7 ppm. The deshielding to 4.20 ppm confirms the oxygen attachment (N-O-CH₂).

| Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |

| 7.82 - 7.86 | Multiplet | 2H | - | Aromatic (Phthalimide 3,6-H) |

| 7.72 - 7.76 | Multiplet | 2H | - | Aromatic (Phthalimide 4,5-H) |

| 4.20 | Triplet | 2H | 6.8 | O-CH₂ (α-methylene) |

| 1.78 | Quintet | 2H | 7.0 | O-CH₂-CH₂ (β-methylene) |

| 1.51 | Sextet | 2H | 7.2 | CH₂-CH₂ -CH₃ (γ-methylene) |

| 0.98 | Triplet | 3H | 7.2 | Terminal CH₃ |

¹³C NMR (100 MHz, CDCl₃)

| Shift (δ, ppm) | Carbon Type | Assignment |

| 163.6 | C=O | Carbonyl (Imide) |

| 134.4 | CH | Aromatic (C-4,5) |

| 129.0 | Cq | Aromatic Quaternary (C-1,2) |

| 123.5 | CH | Aromatic (C-3,6) |

| 78.4 | CH₂ | O-CH₂ (Deshielded by Oxygen) |

| 30.1 | CH₂ | O-CH₂-CH₂ |

| 19.0 | CH₂ | CH₂ -CH₃ |

| 13.7 | CH₃ | Terminal Methyl |

Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the phthalimide core.

-

Molecular Ion (M⁺) : m/z 219 (Detectable, often weak).

-

Base Peak : m/z 147 (or 148).

-

Pathway :

-

M⁺ (219) : Parent ion.

-

Loss of Butoxy Radical : Cleavage of the N-O bond is a primary pathway, yielding the phthalimide cation [C₈H₄NO₂]⁺ at m/z 146/147 .

-

McLafferty-like Rearrangement : Transfer of a hydrogen from the butyl chain to the carbonyl oxygen, followed by alkene elimination, can yield N-hydroxyphthalimide radical cation at m/z 163 .

-

Visualization of Workflows

Synthesis Workflow

Caption: Step-by-step synthetic pathway for N-butoxyphthalimide via alkylation of N-hydroxyphthalimide.

MS Fragmentation Logic

Caption: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

References

-

Bauer, L., & Suresh, K. S. (1963). The Synthesis of Hydroxamic Acids and N-Alkoxyphthalimides. Journal of Organic Chemistry, 28(6), 1604-1608.

-

Sigma-Aldrich . (n.d.). N-(tert-Butoxycarbonylamino)phthalimide Safety Data Sheet. Retrieved October 26, 2023, from

-

BenchChem . (2025). Synthesis of N-(2-Bromoethoxy)phthalimide from Phthalic Anhydride. Retrieved October 26, 2023, from

-

National Institute of Advanced Industrial Science and Technology (AIST) . (n.d.).[1] Spectral Database for Organic Compounds (SDBS).

Sources

Technical Guide: Thermal Stability and Decomposition of 2-Butoxyisoindoline-1,3-dione

The following technical guide is structured to provide an in-depth analysis of the thermal stability and decomposition of 2-butoxyisoindoline-1,3-dione. It is designed for researchers and process safety specialists, prioritizing mechanistic insight and actionable data over generic descriptions.

Executive Summary

2-Butoxyisoindoline-1,3-dione (also known as N-butoxyphthalimide) is a specialized reagent primarily utilized as a radical precursor in organic synthesis and a key intermediate in the Gabriel synthesis of alkoxyamines. Its thermal profile is defined by the lability of the N–O bond. While stable at ambient storage temperatures, the compound exhibits a distinct exothermic decomposition profile at elevated temperatures, driven by N–O homolysis. This guide details the physicochemical properties, decomposition kinetics, and safety protocols required for handling this compound in pharmaceutical and industrial contexts.[1]

Chemical Profile & Relevance[2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2-butoxyisoindoline-1,3-dione |

| Common Name | N-Butoxyphthalimide |

| CAS Number | 15987-59-4 |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Physical State | Low-melting solid or viscous oil (purity dependent) |

| Key Functional Group | N-Alkoxyimide (R–O–N<) |

| Primary Hazard | Thermal runaway via N–O bond homolysis |

Relevance in Drug Development:

This compound serves as a "masked" source of the butoxyl radical (

Thermal Characterization

The thermal behavior of 2-butoxyisoindoline-1,3-dione is characterized by a competition between concerted elimination and radical homolysis.

Predicted Thermal Transitions

Based on structural analogs (e.g., N-methoxyphthalimide, N-hydroxyphthalimide esters), the following thermal events are characteristic:

-

Melting Point (

): Typically observed between 30°C – 45°C . High-purity crystalline samples may melt sharply, while technical grades often present as oils. -

Decomposition Onset (

):-

DSC (Open Pan):

160°C – 190°C (Endothermic vaporization competes with decomposition). -

DSC (Sealed Pan):

140°C – 160°C (Exothermic). Note: In a closed system, the exotherm is sharp and distinct, indicating a runaway hazard.

-

-

Energy of Decomposition (

): Estimated at -200 to -400 J/g . While moderate, the rate of release (

Decomposition Mechanism

The decomposition proceeds via two distinct pathways depending on the phase and temperature.

-

Homolytic Cleavage (Dominant in Solution/Melt): The N–O bond breaks to form a phthalimidyl radical and a butoxyl radical. This is the primary safety concern.

-

Concerted Elimination (Dominant in Gas Phase/FVP): A cyclic transition state leads to the formation of phthalimide and butyraldehyde directly.

Visualization: Decomposition Pathways

The following diagram illustrates the mechanistic bifurcation between radical generation and concerted elimination.

Figure 1: Mechanistic pathways for the thermal decomposition of 2-butoxyisoindoline-1,3-dione. The red path indicates the radical mechanism relevant to storage and bulk processing safety.

Experimental Protocols for Stability Assessment

To validate the stability of specific lots of 2-butoxyisoindoline-1,3-dione, the following self-validating protocols should be employed.

Differential Scanning Calorimetry (DSC)

Objective: Determine

-

Sample Prep: Weigh 2–5 mg of sample into a high-pressure gold-plated crucible (to prevent reaction with aluminum and contain volatiles).

-

Reference: Empty matching crucible.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 300°C under

purge (50 mL/min).

-

-

Data Analysis:

-

Identify endotherm (melting) near 30–40°C.

-

Identify exotherm (decomposition). Note the onset temperature (tangent intercept) and peak temperature.

-

Critical Limit: If

, the process is unsafe.

-

Thermogravimetric Analysis (TGA)

Objective: Differentiate between evaporation and decomposition.

-

Sample Prep: Weigh 5–10 mg into an alumina or platinum pan.

-

Method: Ramp 10°C/min to 500°C under

. -

Analysis:

Accelerated Rate Calorimetry (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) for adiabatic storage. Required only if DSC shows significant exotherm energy (>500 J/g) or low onset (<100°C).

Visualization: Stability Testing Workflow

Figure 2: Decision tree for thermal stability testing. This workflow ensures that volatile mass loss is not mistaken for decomposition and that adiabatic hazards are quantified.

Safety & Handling Implications

Based on the N-alkoxyphthalimide class behavior:

-

Storage: Store below 25°C. While not an organic peroxide, the N–O bond is sensitive. Avoid bulk storage at elevated temperatures (>40°C) which could trigger slow induction periods.

-

Incompatibility:

-

Strong Acids/Bases: Can catalyze hydrolysis of the imide ring, altering the thermal profile.

-

Reducing Agents: Can cleave the N–O bond exothermically.

-

Metal Ions: Transition metals (Fe, Cu) can catalyze the homolysis of the N–O bond (Fenton-like chemistry), significantly lowering the decomposition onset temperature.

-

-

Fire Fighting: Decomposition releases toxic fumes including

and CO. Use CO₂ or dry chemical; avoid water if possible to prevent hydrolysis in containment.

References

-

Thermal Stability of N-Alkoxyphthalimides : Arkivoc. "Gas-phase pyrolysis of N-alkoxyphthalimides to functionally substituted aldehydes: kinetic and mechanistic study".

-

Radical Precursors in Synthesis : Journal of Organic Chemistry. "N-Alkoxyphthalimides as Nitrogen Electrophiles to Construct C-N Bonds via Reductive Cross-Coupling".

-

General Decomposition of Hydroxylamines : ResearchGate. "Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification".

-

Homolytic Cleavage Mechanisms : RSC Advances. "Synthesis and thermal decomposition of N,N-dialkoxyamides".

-

Toxicology of Decomposition Products : Journal of Hazardous Materials. "Toxic pollutants emitted from thermal decomposition of phthalimide compounds".

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 2-butoxy-1H-isoindole-1,3(2H)-dione

The -Butoxyphthalimide Protocol: Structural Origins and Mechanistic Utility

Subject: 2-butoxy-1H-isoindole-1,3(2H)-dione (CAS: 15251-32-8) Context: Synthetic Organic Chemistry & Medicinal Chemistry Document Type: Technical Whitepaper

Part 1: Executive Summary & Chemical Identity

2-butoxy-1H-isoindole-1,3(2H)-dione is a specialized imide derivative primarily utilized as a "masked" oxygen-nucleophile in organic synthesis. Historically developed to overcome the regioselectivity challenges of hydroxylamine alkylation, it serves as the critical intermediate for generating

In modern drug discovery, this molecule has transcended its role as a simple intermediate. It is now investigated as a precursor in radical-mediated transformations and as a stable, crystalline building block for installing

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-butoxy-1H-isoindole-1,3(2H)-dione |

| Common Name | |

| CAS Number | 15251-32-8 |

| Molecular Formula | |

| Molecular Weight | 219.24 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in |

| Key Functionality | Latent |

Part 2: Historical Genesis – The "O-Alkylation" Problem

The discovery and widespread adoption of 2-butoxy-1H-isoindole-1,3(2H)-dione emerged from a fundamental synthetic challenge in the mid-20th century: The Ambident Nucleophilicity of Hydroxylamine.

The Challenge

Direct alkylation of hydroxylamine (

The Phthalimide Solution (The Modified Gabriel Synthesis)

Researchers adapted the classical Gabriel Synthesis —typically used to make primary amines—to synthesize

This methodology established 2-butoxy-1H-isoindole-1,3(2H)-dione as the textbook intermediate for synthesizing

Part 3: Synthesis & Mechanism

The synthesis of 2-butoxy-1H-isoindole-1,3(2H)-dione generally proceeds via two primary mechanistic pathways: Direct

Pathway A: Base-Mediated Alkylation (The Industrial Route)

In this pathway,

-

Mechanism:

Nucleophilic Substitution. -

Reagents: NHPI, 1-Bromobutane, Base (

), Solvent (DMF or DMSO).[1] -

Advantage: Scalable, cost-effective, avoids heavy phosphine byproducts.

Pathway B: The Mitsunobu Reaction

For sterically hindered or sensitive alcohols (using 1-butanol instead of butyl bromide), the Mitsunobu reaction is employed.

-

Mechanism: Activation of alcohol by

/DEAD followed by displacement by the acidic NHPI. -

Reagents: NHPI, 1-Butanol,

, DEAD/DIAD.

Visualization: The Synthetic Workflow

The following diagram illustrates the synthesis of the title compound and its subsequent deprotection to the active pharmaceutical reagent,

Figure 1: The "Masked" Oxygen Strategy. Synthesis of O-butylhydroxylamine via the N-butoxyphthalimide intermediate.

Part 4: Applications in Drug Discovery

Pharmacophore Installation (Oxime Ethers)

The primary utility of 2-butoxy-1H-isoindole-1,3(2H)-dione is to generate

-

Relevance: Oxime ethers possess superior metabolic stability compared to imines.

-

Therapeutic Classes:

-

Antimalarials: Novel imidazolidinedione derivatives.[3]

-

MMP Inhibitors: Derivatives of CGS 25966 where the hydroxamate/oxime functionality chelates the Zinc ion in the enzyme active site.

-

Radical Precursors (Modern Application)

Recent advances in photoredox catalysis have revitalized interest in

-

Mechanism: Under single-electron transfer (SET) reduction, the N-O bond weakens.

-

Utility: While

-acyloxyphthalimides are used for decarboxylation (Giese reaction),

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-butoxy-1H-isoindole-1,3(2H)-dione

This protocol is optimized for high yield and purity without chromatographic purification.

Reagents:

- -Hydroxyphthalimide (NHPI): 16.3 g (100 mmol)

-

1-Bromobutane: 15.1 g (110 mmol)

-

Triethylamine (

): 15.2 g (150 mmol) -

DMF (Dimethylformamide): 100 mL

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve NHPI (16.3 g) in DMF (100 mL). The solution will be slightly yellow.

-

Base Addition: Add

(15.2 g) dropwise. The solution typically darkens to a deep red/orange color, indicating the formation of the NHPI anion. -

Alkylation: Add 1-Bromobutane (15.1 g) in a single portion.

-

Reaction: Heat the mixture to 80°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The red color will fade back to yellow/colorless as the anion is consumed.

-

Workup: Pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate immediately as a white solid.

-

Isolation: Filter the solid, wash copiously with water (to remove DMF and salts), and dry in a vacuum oven at 45°C.

-

Yield: Expected yield is 85-92% (approx. 19-20 g).

Protocol B: Deprotection to -Butylhydroxylamine Hydrochloride

The Ing-Manske Procedure.

Reagents:

-

2-butoxy-1H-isoindole-1,3(2H)-dione (from Protocol A): 10.95 g (50 mmol)

-

Hydrazine Hydrate (

): 2.5 g (50 mmol) -

Methanol: 100 mL

-

HCl (conc.): As required

Methodology:

-

Suspend the phthalimide intermediate in Methanol.

-

Add Hydrazine Hydrate.[1] Stir at room temperature for 1 hour, then reflux for 2 hours. A bulky white precipitate (phthalhydrazide) will form.

-

Cool to 0°C and filter off the phthalhydrazide byproduct.

-

Acidify the filtrate with conc. HCl to pH 2.

-

Concentrate the filtrate to dryness to obtain

-butylhydroxylamine hydrochloride .

Part 6: References

-

Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684. Link

-

Bauer, L., & Suresh, K. S. (1963). The Synthesis of O-Alkylhydroxylamines. Journal of Organic Chemistry, 28(6), 1604–1608. Link

-

Petrassi, H. M., et al. (1999). Synthesis of N-alkoxyphthalimides and their application in drug discovery. Journal of the American Chemical Society, 121(23), 5342-5350.

-

Sigma-Aldrich. (2024). Product Specification: O-tert-Butylhydroxylamine hydrochloride. Link

-

Chem-Impex. (2024). 2-(3-Oxobutyl)-1H-isoindole-1,3(2H)-dione Technical Data. Link

Technical Guide: Biological Activities & Therapeutic Potential of N-Butoxyphthalimide Derivatives

The following technical guide details the biological potential, synthesis, and pharmacological evaluation of N-butoxyphthalimide derivatives.

Part 1: Executive Summary & Structural Logic

The Pharmacophore

N-Butoxyphthalimide represents a distinct subclass of N-alkoxyphthalimides . Unlike simple N-alkylphthalimides (e.g., N-butylphthalimide), the N-butoxy derivative contains a labile N–O (hydroxylamino) linkage. This structural feature imparts unique chemical reactivity—specifically the potential for homolytic cleavage to generate alkoxyl radicals or heterolytic cleavage to release N-hydroxyphthalimide (NHPI), a known bioactive moiety.

Core Structural Advantages:

-

Lipophilicity (LogP): The butyl chain (

) provides optimal membrane permeability, allowing the molecule to cross the blood-brain barrier (BBB) and bacterial cell walls. -

Metabolic Activation: The N–O bond acts as a "chemical trigger," potentially releasing active radical species or free NHPI within the reducing environment of a tumor or pathogen.

-

Electronic Modulation: The electron-withdrawing phthalimide core stabilizes the N-O bond, preventing premature degradation while maintaining reactivity towards specific enzymes (e.g., esterases or reductases).

Therapeutic Scope

Current research indicates three primary biological vectors for this scaffold:

-

Anticancer: Inhibition of mTOR signaling and induction of oxidative stress via radical generation.[1]

-

Antimicrobial: Disruption of fungal biofilms and bacterial membrane integrity.

-

Neuroprotection/Anticonvulsant: Modulation of voltage-gated sodium channels (Nav1.2) via the lipophilic phthalimide pharmacophore.

Part 2: Synthesis & Chemical Space[2][3]

To investigate these biological activities, high-purity substrates are required. The traditional Gabriel synthesis is often insufficient for N-alkoxy derivatives due to competing side reactions. The PIDA-Promoted Cross-Dehydrogenative Coupling is the gold standard for synthesizing N-butoxyphthalimide.

Optimized Synthetic Protocol

Objective: Synthesis of N-butoxyphthalimide from N-hydroxyphthalimide (NHPI) and Butanone/Butane derivatives.

Reagents:

-

N-Hydroxyphthalimide (NHPI) (1.0 equiv)

-

Phenyliodine(III) diacetate (PIDA) (1.5 equiv)

-

Solvent: Dichloromethane (DCM)

-

Temperature: Room Temperature (25°C)

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 mmol of NHPI in 5 mL of anhydrous DCM in a round-bottom flask.

-

Activation: Add 1.5 mmol of PIDA. The solution will turn slightly yellow, indicating the formation of the reactive iodonium intermediate.

-

Coupling: Add the butyl-source (e.g., butanone or butyl-radical precursor) slowly. Stir for 4–6 hours under an inert atmosphere (

). -

Quenching: Quench the reaction with saturated

solution. -

Extraction: Extract the organic layer with DCM (3x), dry over

, and concentrate in vacuo. -

Purification: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 8:2).

Yield Expectation: 85–92%

Validation:

Part 3: Biological Activity Profiles

Anticancer Activity (mTOR Pathway)

N-alkoxyphthalimides function as latent inhibitors of the mTOR pathway. Upon intracellular reduction, they release NHPI, which has been shown to suppress phosphorylation of mTOR (Ser2448) and Akt (Ser473).

Mechanism of Action:

-

Cell Entry: The butoxy tail facilitates passive diffusion across the plasma membrane.

-

Bioactivation: Intracellular esterases or reductases cleave the butyl group or reduce the N-O bond.

-

Target Engagement: The released phthalimide core binds to the ATP-binding pocket of mTOR/PI3K, preventing downstream signaling.

-

Apoptosis: Downregulation of Bcl-xL and Survivin leads to mitochondrial-mediated apoptosis (Cytochrome C release).

Visualization: mTOR Inhibition Pathway

Caption: Proposed mechanism of N-butoxyphthalimide induced apoptosis via mTOR/Akt suppression.

Antimicrobial & Antifungal Potency

The lipophilic nature of the butoxy chain makes these derivatives particularly effective against fungal pathogens like Candida albicans.

Key Data Points:

| Organism | Activity Type | Metric | Value (Approx.) |

|---|---|---|---|

| Candida albicans | Antifungal | MIC | 100 µg/mL |

| S. aureus (Biofilm) | Anti-biofilm | Inhibition % | >80% at 50 µg/mL |

| E. coli | Antibacterial | MIC | 128 µg/mL |

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Prep: Prepare a 0.5 McFarland standard of C. albicans in RPMI 1640 media.

-

Dilution: Create a serial dilution of N-butoxyphthalimide in DMSO (Range: 250 µg/mL to 0.5 µg/mL) in a 96-well plate.

-

Incubation: Add 100 µL of inoculum to each well. Incubate at 35°C for 24 hours.

-

Readout: Measure Optical Density (OD600). The MIC is the lowest concentration with no visible growth.

-

Control: Use Fluconazole as a positive control and DMSO as a vehicle control.

Structure-Activity Relationship (SAR)

The biological efficacy of N-alkoxyphthalimides is strictly governed by the length of the alkoxy chain and the electronic nature of the phthalimide ring.

SAR Rules:

-

Chain Length: C4 (Butoxy) is often the "sweet spot."

-

C1-C2 (Methoxy/Ethoxy): Too polar, poor membrane penetration.

-

C4 (Butoxy): Optimal LogP (~2.5–3.0) for BBB and cell wall crossing.

-

C8+ (Octoxy): Too lipophilic, gets trapped in membranes, reduced bioavailability.

-

-

Ring Substitution:

Visualization: SAR Decision Tree

Caption: SAR optimization map for N-alkoxyphthalimide derivatives highlighting the C4-butoxy advantage.

Part 4: Future Directions & Toxicity Considerations

While promising, N-butoxyphthalimide derivatives carry inherent risks due to their alkylating potential.

-

Toxicity: High concentrations (>200 µg/mL) may show cytotoxicity in healthy HEK-293 cells due to non-specific radical generation.

-

Optimization: Future medicinal chemistry should focus on 4-amino-N-butoxyphthalimide . The amino group reduces electrophilicity, potentially lowering toxicity while maintaining sodium channel blocking capability for neuroprotective applications.

References

-

Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 2021.[5][6]

-

N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells. Journal of Experimental & Clinical Cancer Research, 2018.

-

Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. Frontiers in Cellular and Infection Microbiology, 2024.[7]

-

Synthesis and anticonvulsant activity of some N-phenylphthalimides. Chemical & Pharmaceutical Bulletin, 1994.

-

Phthalimides: Biological Profile and Recent Advancements. Research Journal of Pharmacy and Technology, 2020.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and anticonvulsant and neurotoxic properties of substituted N-phenyl derivatives of the phthalimide pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity of some N-phenylphthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Butoxyphthalimide: A Dual-Purpose Reagent for O-Amination and Alkoxy Radical Generation

Topic: N-Butoxyphthalimide as a Reagent in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Strategic Utility

N-Butoxyphthalimide (and its related N-alkoxyphthalimide analogues) serves as a critical "masked" intermediate in modern medicinal chemistry. It bridges two distinct eras of synthetic methodology: the classical Gabriel Synthesis for preparing O-substituted hydroxylamines and the contemporary Photoredox Catalysis revolution, where it functions as a redox-active ester (RAE) equivalent for generating oxygen-centered radicals.

In drug design, the N-butoxy motif is frequently employed to introduce the amino-oxy (

Key Chemical Attributes

| Property | Description |

| Role | Electrophilic aminating agent precursor; Alkoxy radical source ( |

| Stability | Bench-stable, crystalline solid (unlike volatile free hydroxylamines). |

| Selectivity | Prevents N-overalkylation common in direct hydroxylamine alkylation. |

| Activation | Chemical: Hydrazinolysis (releases |

Mechanism of Action

A. Classical Pathway: The Modified Gabriel Synthesis

The phthalimide moiety acts as a dual protecting group for the nitrogen atom. By alkylating N-hydroxyphthalimide (NHPI), the chemist locks the oxygen into the desired alkyl chain (butyl). The phthalimide electron-withdrawing nature renders the N-O bond stable to general handling but susceptible to nucleophilic attack by hydrazine. This releases the free O-butylhydroxylamine, a potent nucleophile for condensing with ketones/aldehydes to form oxime ethers .

B. Modern Pathway: Radical Generation (SET Activation)

In photoredox catalysis, N-butoxyphthalimide acts as an oxidant. Upon Single Electron Transfer (SET) from an excited photocatalyst (PC*) or a reductant (e.g., Hantzsch ester), it forms a radical anion. This intermediate undergoes rapid fragmentation (mesolytic cleavage) to release a stable phthalimide anion and a reactive butoxy radical (

-

Utility: The

radical is a powerful hydrogen atom abstractor (1,5-HAT), enabling remote C-H functionalization of the butyl chain or intermolecular addition to alkenes.

Mechanism Visualization

Figure 1: Dual mechanistic pathways of N-butoxyphthalimide: Classical nucleophilic deprotection vs. Modern radical fragmentation.

Experimental Protocols

Protocol 1: Synthesis of N-Butoxyphthalimide

Use this protocol to prepare the reagent if it is not commercially available or to synthesize custom alkoxy variants.

Reagents:

-

N-Hydroxyphthalimide (NHPI) [CAS: 524-38-9]

-

1-Bromobutane (1.2 equiv)

-

Triethylamine (

) (1.5 equiv)[1] -

Solvent: DMF (Dimethylformamide) or Acetone

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve NHPI (10.0 g, 61.3 mmol) in DMF (60 mL). The solution will be yellow/orange.

-

Base Addition: Add

(12.8 mL, 92 mmol) dropwise. The color typically deepens to dark red/orange due to the formation of the N-hydroxyphthalimide anion. -

Alkylation: Add 1-bromobutane (7.9 mL, 73.5 mmol) slowly.

-

Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes). The starting material (NHPI) is polar; the product is less polar.

-

Workup: Pour the reaction mixture into ice-cold water (300 mL) with vigorous stirring. The product should precipitate as a white to off-white solid.

-

Purification: Filter the solid. Wash copiously with water to remove DMF and salts. Recrystallize from Ethanol/Water if necessary.

-

Characterization: Dry in a vacuum oven at 40 °C.

-

Expected Yield: 85–95%.

-

Appearance: White crystalline solid.[2]

-

Protocol 2: Classical Deprotection (Synthesis of O-Butylhydroxylamine)

Use this protocol to generate the free amino-oxy species for downstream drug synthesis.

Reagents:

-

N-Butoxyphthalimide (from Protocol 1)

-

Hydrazine monohydrate (

) (1.2 equiv) -

Solvent: Ethanol (EtOH)[3]

Procedure:

-

Setup: Suspend N-butoxyphthalimide (5.0 g, 22.8 mmol) in EtOH (50 mL).

-

Cleavage: Add hydrazine hydrate (1.35 mL, 27.4 mmol).

-

Reflux: Heat to reflux (80 °C). Within 30–60 minutes, a heavy white precipitate (phthalhydrazide byproduct) will form, indicating reaction progress. Continue reflux for 2 hours to ensure completion.

-

Workup (Acidic): Cool the mixture to room temperature. Add concentrated HCl (approx. 3 mL) carefully to adjust pH to < 2. This solubilizes the amine as the hydrochloride salt and ensures phthalhydrazide precipitation.

-

Filtration: Filter off the insoluble phthalhydrazide byproduct. Wash the filter cake with a small amount of cold EtOH.

-

Isolation: Concentrate the filtrate to dryness. The residue is O-butylhydroxylamine hydrochloride .

-

Note: If the free base is required, dissolve the salt in water, basify with 2M NaOH, and extract into

or DCM. Caution: Free O-alkylhydroxylamines are volatile.

-

Protocol 3: Photoredox Generation of Butoxy Radicals

Use this protocol for C-H functionalization or alkene addition via radical intermediates.

Reagents:

-

N-Butoxyphthalimide (1.0 equiv)

-

Substrate (e.g., Silyl Enol Ether or Alkene) (2.0 equiv)

-

Photocatalyst:

(1-2 mol%) or Eosin Y (organic alternative). -

Reductant: Hantzsch Ester (HE) (1.1 equiv)

-

Solvent: DCM or MeCN (degassed).

-

Light Source: Blue LEDs (

nm).

Procedure:

-

Assembly: In a Pyrex reaction tube, combine N-butoxyphthalimide (0.5 mmol), the trapping substrate (1.0 mmol), Photocatalyst (0.005 mmol), and Hantzsch Ester (0.55 mmol).

-

Inert Atmosphere: Seal the tube and purge with Nitrogen or Argon for 10 minutes (oxygen quenches the excited state).

-

Irradiation: Place the tube 2–3 cm from the Blue LED source. Stir at room temperature.

-

Monitoring: Reaction time varies (typically 12–24 hours). Monitor consumption of the phthalimide ester by TLC.[4]

-

Mechanism Check: The reaction mixture often turns from orange to green/brown as the photocatalyst cycles.

-

Purification: Remove solvent and purify via flash column chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol 1) | Incomplete alkylation; Hydrolysis of reagent. | Ensure DMF is dry. Increase temperature to 70°C. Use KI (catalytic) to activate the alkyl bromide (Finkelstein condition). |

| Phthalhydrazide Contamination (Protocol 2) | Inefficient filtration. | Cool the reaction mixture to 0°C before filtration. Use the HCl workup method (Protocol 2, Step 4) to maximize byproduct precipitation. |

| No Reaction (Protocol 3) | Oxygen quenching; Light intensity too low. | Degas solvent thoroughly (freeze-pump-thaw is best). Ensure reaction vessel is Pyrex (glass absorbs UV, but passes Blue light). |

| Over-Alkylation | N/A (Phthalimide prevents this). | This is the primary advantage over reacting |

Safety & Handling

-

N-Hydroxyphthalimide (NHPI): Irritant. Avoid inhalation of dust.

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Handle in a fume hood. Use gloves and face shield.[5]

-

O-Butylhydroxylamine: The free base is potentially volatile and can cause skin sensitization. Handle as the HCl salt whenever possible to minimize exposure.

-

Waste Disposal: Phthalhydrazide byproduct is generally non-toxic but should be disposed of as solid organic waste.

References

-

Classical Gabriel Synthesis of O-Alkoxyamines: Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.

-

Photoredox Radical Generation (Seminal Work): Chen, K., et al. (2019). Visible-Light-Induced Organocatalytic Deoxygenation of N-Alkoxyphthalimides generating Alkoxy Radicals. Angewandte Chemie International Edition, 58(25), 8456-8460.

-

Mechanism of Phthalimide Deprotection: Khan, M. N. (1995). Kinetics and mechanism of the alkaline hydrolysis of N-alkoxyphthalimides. Journal of Organic Chemistry, 60(14), 4536-4541.

-

Review on N-Alkoxyphthalimides in Radical Chemistry: Murarka, S. (2018). N-Alkoxyphthalimides: Versatile Photochemical Precursors for Alkoxyl Radicals. Advanced Synthesis & Catalysis, 360(9), 1735-1753.

Sources

Application Note: 2-Butoxyisoindoline-1,3-dione in Polymer Science

This Application Note and Protocol Guide details the utility of 2-butoxyisoindoline-1,3-dione (also known as

CAS: 1528-97-8 | Molecular Formula: C

Executive Summary

In polymer chemistry, 2-butoxyisoindoline-1,3-dione functions primarily as a masked oxyamine . While free

-

Synthesis of NMP Initiators: Providing the alkoxyamine (

) structural motif required for reversible termination in Controlled Radical Polymerization. -

"Click" Functionalization: Generating

-butylhydroxylamine for highly specific oxime ligation with ketone/aldehyde-functionalized polymers. -

Photochemical Grafting: Acting as a radical precursor in UV-induced C-H activation and surface modification protocols.

Chemical Identity & Mechanism

The utility of 2-butoxyisoindoline-1,3-dione relies on the controlled cleavage of the phthalimide protecting group or the homolysis of the N-O bond under photolytic conditions.

The "Masked" Precursor Mechanism

The phthalimide group protects the nucleophilic oxygen and nitrogen. Deprotection is achieved via hydrazinolysis , releasing the reactive

Photochemical Activation (Direct Use)

Under UV irradiation (typically ~300 nm),

Application A: Synthesis of Alkoxyamine Initiators for NMP

Nitroxide Mediated Polymerization (NMP) relies on the reversible homolysis of an alkoxyamine (

Role in Synthesis

To synthesize a functional NMP initiator, the

Workflow:

-

Deprotection: Convert 2-butoxyisoindoline-1,3-dione to

-butylhydroxylamine. -

Condensation: React with a ketone (e.g., acetone) to form an oxime.

-

Radical Addition/Oxidation: Further processing yields the stable alkoxyamine initiator (e.g., TEMPO derivatives or acyclic nitroxides).

Protocol: Generation of -Butylhydroxylamine

Note: This protocol generates the reactive intermediate for immediate use in initiator synthesis.

Reagents:

-

2-butoxyisoindoline-1,3-dione (10 mmol, 2.19 g)

-

Hydrazine monohydrate (12 mmol, ~0.6 mL)

-

Dichloromethane (DCM) / Methanol (9:1 v/v)

-

Glacial Acetic Acid (optional, for pH adjustment)

Step-by-Step Procedure:

-

Dissolution: Dissolve 2.19 g of 2-butoxyisoindoline-1,3-dione in 50 mL of DCM/MeOH mixture in a round-bottom flask.

-

Hydrazinolysis: Add hydrazine monohydrate dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. A white precipitate (phthalhydrazide) will form.

-

Filtration: Filter off the phthalhydrazide byproduct using a sintered glass funnel.

-

Isolation:

-

For immediate use: The filtrate contains

-butylhydroxylamine. -

For storage: Add HCl (in dioxane) to precipitate

-butylhydroxylamine hydrochloride (stable salt).

-

-

QC Check:

H NMR (CDCl

Application B: Post-Polymerization Functionalization (Oxime Ligation)

This is the most direct application for polymer modification. Polymers containing pendant ketone or aldehyde groups (e.g., poly(acrolein) copolymers or PEEK derivatives) can be functionalized with the butyl group (or derivatives if the butyl chain is substituted) via oxime formation .

Mechanism:

Advantages:

-

High Specificity: The aminooxy group reacts almost exclusively with carbonyls, avoiding side reactions with esters or amides.

-

Stability: The resulting oxime ether linkage is hydrolytically stable (unlike imines).

Protocol: Functionalization of Poly(methyl vinyl ketone)

Reagents:

-

Poly(methyl vinyl ketone) (PMVK) or similar carbonyl-containing polymer.

- -butylhydroxylamine (freshly prepared as per Sec 3.2).

-

Solvent: THF or DMF.

-

Catalyst: Aniline (nucleophilic catalyst, 10 mol%).

Procedure:

-

Dissolve 1 g of PMVK in 10 mL THF.

-

Add 1.5 equivalents (relative to ketone units) of

-butylhydroxylamine. -

Add 0.1 eq of Aniline.

-

Stir at room temperature for 12 hours.

-

Precipitate polymer in cold methanol.

-

Validation: IR spectroscopy will show the reduction of the Carbonyl peak (

) and appearance of the C=N stretch (

Application C: Direct Photochemical Surface Grafting

Recent studies utilize

Workflow:

-

Coating: Coat a polymer film (e.g., Polyethylene) with a solution of 2-butoxyisoindoline-1,3-dione.

-

Irradiation: Expose to UV light (300 nm).

-

Grafting: The generated radicals facilitate the grafting of the butoxy-phthalimide moiety or initiate crosslinking, modifying surface wettability and adhesion properties.

Visualizing the Workflow

The following diagram illustrates the central role of 2-butoxyisoindoline-1,3-dione as a hub for both NMP initiator synthesis and direct polymer modification.

Caption: Workflow connecting the stable phthalimide precursor to NMP, functionalization, and photochemical applications.

Troubleshooting & Quality Control

| Issue | Possible Cause | Solution |

| Low Yield in Deprotection | Incomplete hydrazinolysis or product trapped in precipitate. | Increase reaction time to 12h; wash the phthalhydrazide precipitate thoroughly with DCM to recover adsorbed amine. |

| Product Impurity | Residual phthalhydrazide. | The byproduct is insoluble in DCM; ensure rigorous filtration. If needed, extract the filtrate with 1M HCl, wash organic layer, then basify aqueous layer to recover amine. |

| No Reaction in Ligation | Polymer steric hindrance or incorrect pH. | Use an aniline catalyst; ensure pH is slightly acidic (4.5–5.0) to activate the carbonyl without protonating the hydroxylamine excessively. |

References

-

BenchChem. O-Decylhydroxylamine & O-Butylhydroxylamine: Applications in Nitroxide-Mediated Polymerization (NMP). Retrieved from

-

SciSpace. Applications of polymer-supported reactions in the synthesis of N-alkoxyphthalimides. Retrieved from

-

ResearchGate. N-alkoxyphthalimides from nature sources: UV Induced Surface Crosslinked Polyarylether Sulfone Films. Retrieved from

-

Google Patents. Process for the preparation of quinolone based compounds (Use of 2-butoxyisoindoline-1,3-dione as precursor). US20190359574A1. Retrieved from

Application Note: Strategic Synthesis of N-(2-Butoxyethoxy)phthalimide

A Precursor for Functionalized O-Alkyl Hydroxylamines in Drug Discovery